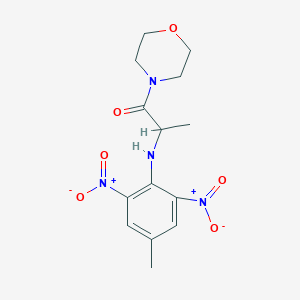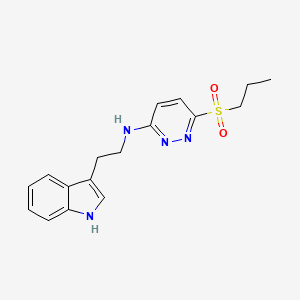![molecular formula C16H19N5O3S B2703394 1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole CAS No. 1448045-35-9](/img/structure/B2703394.png)
1-[1-[2-(Dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, to form a hydrazone, which is then rearranged to form the indole . A one-pot, three-component protocol for the synthesis of trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important among heterocyclic structures due to their biological and pharmaceutical activities .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The Fischer indole reaction has stood the test of time, and with a range of modern variations, remains pre-eminent among indole syntheses .Scientific Research Applications
Synthesis and Chemical Properties
Indole derivatives are a focal point in synthetic chemistry, offering a plethora of applications due to their significant biological activities and presence in natural products. Research has explored various synthesis pathways for indole and its derivatives, including the application of alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates in the synthesis of 3-heteroarylindoles. These compounds have been synthesized through reactions that yield meridianine analogues and indolylpyranones, showcasing the versatility of indole derivatives in creating biologically active compounds (Jakše et al., 2004).
Photophysical and Electrochemical Applications
The photophysical properties of indole derivatives have been studied, revealing their potential in optoelectronic devices and as fluorescent dyes. A novel 4-aza-indole derivative demonstrated reverse solvatochromism behavior depending on solvent polarity and exhibited high quantum yield, suggesting its utility in labeling agents and analytical sensors (Bozkurt & Doğan, 2018).
Biological and Pharmacological Activities
While avoiding the discussion of drug usage and side effects, it is notable that indole derivatives have been investigated for their pharmacological activities. These studies have primarily focused on the synthesis and evaluation of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles for their antioxidant properties and potential as enzyme inhibitors. These compounds have shown promise in various biological assays, highlighting the medicinal chemistry aspect of indole derivatives (Bingul et al., 2019).
Environmental and Catalytic Applications
Indole derivatives have also been explored for their environmental applications, including their role in catalytic processes and as intermediates in the synthesis of complex molecules. The synthesis of indoles through palladium-catalyzed reactions has opened new avenues for creating biologically active compounds and intermediates for further chemical transformations (Cacchi & Fabrizi, 2005).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .
properties
IUPAC Name |
1-[1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazin-3-yl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-19(2)25(23,24)17-10-12-21-16(22)8-7-15(18-21)20-11-9-13-5-3-4-6-14(13)20/h3-9,11,17H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGQWOYGDMYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2703319.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)


![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2703331.png)
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)